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Compound of Interest

Compound Name: TP-472

Cat. No.: B2554163

In the landscape of epigenetic drug discovery, bromodomain and extra-terminal domain (BET)
proteins have emerged as critical targets. Among the non-BET bromodomains, BRD9 has
garnered significant attention for its role in various cancers, including synovial sarcoma and
acute myeloid leukemia. This has spurred the development of potent and selective inhibitors to
probe its function and for potential therapeutic applications. This guide provides a
comprehensive comparison of TP-472 with other notable BRD9 inhibitors, focusing on their

performance backed by experimental data.

Performance Comparison of BRD9 Inhibitors

The efficacy of a BRD9 inhibitor is determined by its potency, selectivity, and cellular activity.
The following tables summarize the key quantitative data for TP-472 and other well-
characterized BRD9 inhibitors.

Table 1: In Vitro Potency of BRD9 Inhibitors
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Inhibitor Target Kd (nM) IC50 (nM) Assay Type
Isothermal
TP-472 BRD9 33 - Titration
Calorimetry (ITC)
BRD7 340 - ITC
ITC,
BI-9564 BRD9 14 75
AlphaScreen
ITC,
BRD7 239 3400
AlphaScreen
ITC,
BI-7273 BRD9 0.75 19
AlphaScreen
ITC,
BRD7 0.3 117
AlphaScreen
Time-Resolved
Fluorescence
I-BRD9 BRD9 - 50 (pIC50=7.3) Resonance
Energy Transfer
(TR-FRET)
LP99 BRD9 99 325 ITC, TR-FRET
BRD7 909 - ITC

Kd (Dissociation Constant) is a measure of binding affinity, with lower values indicating stronger

binding. IC50 (Half-maximal inhibitory concentration) indicates the concentration of an inhibitor

required to block 50% of a biological activity.

Table 2: Selectivity Profile of BRD9 Inhibitors
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Selectivity for

Selectivity for

Inhibitor BRD9 over BRD7 BRD9 over BET Notes
(fold) family (fold)
>30 (over other
TP-472 >10 bromodomain families
except BRD7)
Also shows off-target
>1000 (IC50 >100 uM  activity against
BI-9564 ~17
for BETSs) CECR2 (Kd = 258
nM).[1]
Potent dual inhibitor of
Excellent selectivity vs
BI-7273 ~0.4 ) BRD9 and BRD7.[2]
BET family.
[3]
Highly selective for
I-BRD9 ~200 >700
BRD9.[4][5][6]
Selective inhibitor of
LP99 ~9.2 - BRD7 and BRD9.[7]
[8][°]
Table 3: Cellular Activity of BRD9 Inhibitors
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BENGH:

Inhibitor Cell Line Cellular Assay Potency
Melanoma cell lines o )
TP-472 Growth inhibition EC50 in low uM range
(A375, SKMEL-28)
BI-9564 EOL-1 (AML) Proliferation assay EC50 = 800 nM[10]
~90% inhibition at 0.1
U20s FRAP
UM[11]
BI-7273 EOL-1 (AML) Proliferation assay EC50 = 1400 nM[2]
U20S FRAP Active at 1 uM
) ) Downregulation of
I-BRD9 Kasumi-1 Gene expression
cancer-related genes
Chemoproteomic
HUT78 N IC50 = 79.43 nM[4]
competition
Disrupts
LP99 U20S FRAP BRD9/chromatin

interaction at 0.8 uM

Experimental Protocols

The data presented above are derived from a variety of standard biochemical and cellular

assays. Below are brief descriptions of the key experimental methodologies.

Isothermal Titration Calorimetry (ITC): This is a biophysical technique used to directly measure

the heat changes that occur upon the binding of an inhibitor to its target protein. It provides a

highly accurate determination of the binding affinity (Kd), stoichiometry, enthalpy, and entropy

of the interaction.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This is a bead-based

immunoassay that measures the displacement of a biotinylated histone peptide from a GST-

tagged bromodomain protein. Inhibition of this interaction by a compound results in a decrease

in the luminescent signal, allowing for the determination of the IC50 value.
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Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures
the proximity of two molecules labeled with fluorescent dyes. In the context of BRD9 inhibitors,
a europium-labeled anti-tag antibody binds to the bromodomain, and a biotinylated histone
peptide is brought into proximity via a streptavidin-allophycocyanin conjugate. An inhibitor
disrupts this interaction, leading to a decrease in the FRET signal.

Fluorescence Recovery After Photobleaching (FRAP): This is a cell-based assay used to
measure the dynamics of molecular mobility. A fluorescently tagged BRD9 protein is expressed
in cells, and a small region of the nucleus is photobleached with a high-intensity laser. The rate
of fluorescence recovery in the bleached area is monitored over time. Inhibitors that disrupt the
interaction of BRD9 with chromatin will lead to a faster recovery rate.[12]

NanoBRET (Bioluminescence Resonance Energy Transfer): This is another cell-based assay
that measures protein-protein interactions. One protein is fused to a NanoLuc luciferase, and
the other to a HaloTag ligand labeled with a fluorescent probe. The binding of an inhibitor
disrupts the interaction, leading to a decrease in the BRET signal.

Signaling Pathways and Mechanism of Action

BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which
plays a crucial role in regulating gene expression.[13] By inhibiting BRD9, small molecules like
TP-472 can modulate the transcription of genes involved in cell proliferation, differentiation, and
survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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